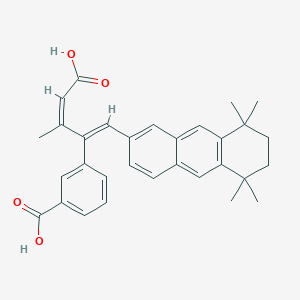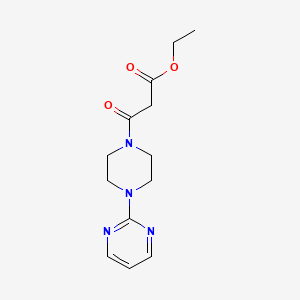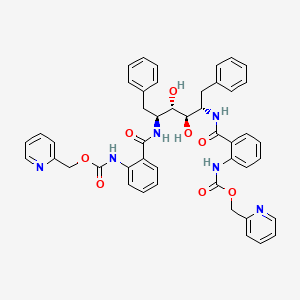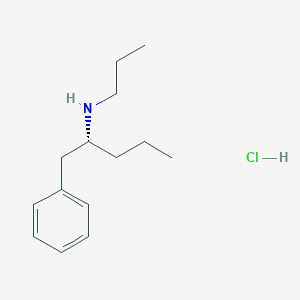
Phenylpropylaminopentane hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylpropylaminopentane hydrochloride: (UNII: XY55S5YEQ4) is a compound related to selegiline, which acts as a catecholaminergic activity enhancer. This compound is known for its ability to enhance the nerve impulse propagation-mediated release of norepinephrine and dopamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylpropylaminopentane hydrochloride can be synthesized through a series of chemical reactions involving the modification of selegiline. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Alkylation: The phenethylamine derivative undergoes alkylation to introduce the propyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of phenylpropylaminopentane hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Phenylpropylaminopentane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropylaminopentane oxides, while reduction may produce reduced amines .
Aplicaciones Científicas De Investigación
Phenylpropylaminopentane hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study catecholaminergic activity enhancers.
Biology: The compound is investigated for its effects on neurotransmitter release and nerve impulse propagation.
Medicine: Research explores its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new drugs and chemical compounds
Mecanismo De Acción
Phenylpropylaminopentane hydrochloride acts as a catecholaminergic activity enhancer by stimulating the nerve impulse propagation-mediated release of neurotransmitters such as norepinephrine and dopamine. It binds to sigma receptors with high affinity, playing a role in various physiological processes, including learning and cell proliferation .
Comparación Con Compuestos Similares
Phenylpropylaminopentane hydrochloride is similar to other compounds such as:
Propylamphetamine: Both compounds have similar chemical structures but differ in their α chain length.
Benzofuran derivatives: Compounds like BPAP are derived from structural modifications of phenylpropylaminopentane hydrochloride and have similar properties
Uniqueness: Phenylpropylaminopentane hydrochloride is unique due to its specific catecholaminergic activity-enhancing properties, making it a valuable compound for research in neuropharmacology and related fields .
Propiedades
Número CAS |
181657-55-6 |
|---|---|
Fórmula molecular |
C14H24ClN |
Peso molecular |
241.80 g/mol |
Nombre IUPAC |
(2R)-1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H/t14-;/m1./s1 |
Clave InChI |
QCJSIHKLYXENIM-PFEQFJNWSA-N |
SMILES isomérico |
CCC[C@H](CC1=CC=CC=C1)NCCC.Cl |
SMILES canónico |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


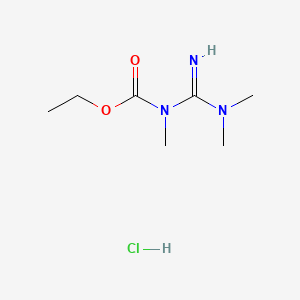
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)
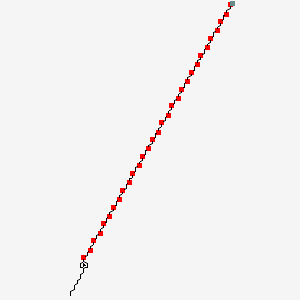

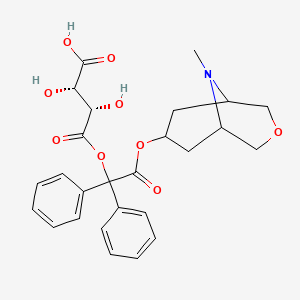
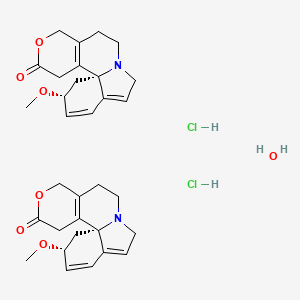

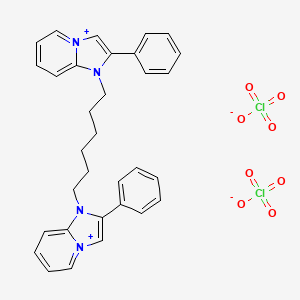
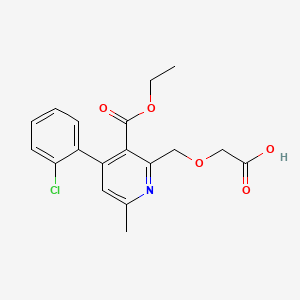
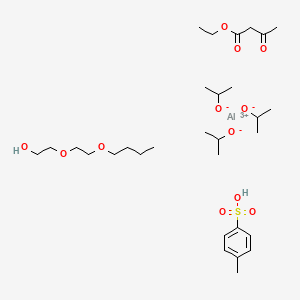
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
